Superior AChE and BChE Inhibition of Epiberberine Chloride vs. Berberine and Other Protoberberine Alkaloids
Epiberberine chloride demonstrates potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in Alzheimer's disease pathophysiology. In a direct comparative study of protoberberine alkaloids, epiberberine chloride (IC50: 1.07 µM for AChE, 6.03 µM for BChE) exhibited superior potency compared to berberine (IC50: 1.97 µM for AChE, 6.13 µM for BChE) and was markedly more potent than coptisine, palmatine, and jatrorrhizine [1].
| Evidence Dimension | In vitro enzyme inhibition (AChE and BChE) |
|---|---|
| Target Compound Data | Epiberberine chloride: IC50 AChE = 1.07 µM; IC50 BChE = 6.03 µM |
| Comparator Or Baseline | Berberine: IC50 AChE = 1.97 µM; IC50 BChE = 6.13 µM. Coptisine: IC50 AChE = 6.6 µM; IC50 BChE >100 µM. Palmatine: IC50 AChE = 9.2 µM; IC50 BChE = 20.4 µM |
| Quantified Difference | Epiberberine is 1.8-fold more potent against AChE than berberine, and >6-fold more potent than coptisine. Against BChE, epiberberine is >3-fold more potent than palmatine. |
| Conditions | In vitro enzyme inhibition assay using recombinant human AChE and BChE. |
Why This Matters
For researchers investigating cholinergic dysfunction in Alzheimer's disease, this data justifies the selection of epiberberine chloride over its less potent analogs to achieve robust target engagement at lower experimental concentrations.
- [1] Jung, H. A., Min, B. S., Yokozawa, T., Lee, J. H., Kim, Y. S., & Choi, J. S. (2009). Anti-Alzheimer and antioxidant activities of Coptidis Rhizoma alkaloids. Biological and Pharmaceutical Bulletin, 32(8), 1433-1438. View Source
